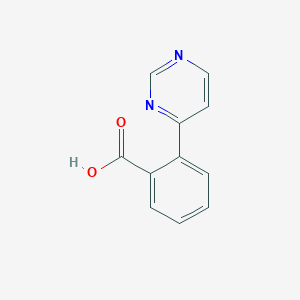

2-(Pyrimidin-4-yl)benzoic acid

CAS No.:

Cat. No.: VC18662071

Molecular Formula: C11H8N2O2

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8N2O2 |

|---|---|

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | 2-pyrimidin-4-ylbenzoic acid |

| Standard InChI | InChI=1S/C11H8N2O2/c14-11(15)9-4-2-1-3-8(9)10-5-6-12-7-13-10/h1-7H,(H,14,15) |

| Standard InChI Key | NFGNNSSFOGRWAJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=NC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(Pyrimidin-4-yl)benzoic acid consists of a benzoic acid moiety (C₇H₆O₂) fused with a pyrimidine ring (C₄H₃N₂) at the ortho position. Its molecular formula is C₁₁H₈N₂O₂, with a calculated molecular weight of 200.18 g/mol . The pyrimidine ring introduces two nitrogen atoms at the 1- and 3-positions, creating a planar, electron-deficient aromatic system that influences reactivity and intermolecular interactions .

Table 1: Comparative Molecular Data for Pyrimidine-Substituted Benzoic Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position |

|---|---|---|---|

| 2-(Pyrimidin-4-yl)benzoic acid | C₁₁H₈N₂O₂ | 200.18 | Ortho |

| 4-(2-Hydroxy-pyrimidin-4-yl)benzoic acid | C₁₁H₈N₂O₃ | 216.19 | Para |

| 4-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid | C₂₁H₂₀N₄O₃ | 376.41 | Para |

Synthesis and Manufacturing

Ester Hydrolysis

A common route for synthesizing pyrimidine-substituted benzoic acids involves hydrolyzing ester precursors. For example, ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate undergoes hydrolysis using lithium hydroxide in methanol/tetrahydrofuran, followed by acidification to yield the carboxylic acid derivative . Adapting this method, 2-(pyrimidin-4-yl)benzoic acid could be synthesized via:

-

Suzuki-Miyaura Coupling: Reacting 2-bromobenzoic acid with pyrimidin-4-ylboronic acid under palladium catalysis.

-

Ester Hydrolysis: Using conditions similar to , such as LiOH in methanol/THF, to convert ethyl 2-(pyrimidin-4-yl)benzoate to the target acid.

Alternative Routes

-

Thiol-Ene Reactions: As demonstrated in , pyrimidine-thiol derivatives can react with halogenated benzoic acids (e.g., 3-(bromomethyl)benzoic acid) under basic conditions to form sulfur-linked analogs.

-

Hydrazone Formation: Hydrazine derivatives of pyrimidine-substituted aldehydes, as seen in , may serve as intermediates for functionalized benzoic acids.

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate solubility in polar solvents like methanol, DMSO, and aqueous bases. The pyrimidine ring’s electron-deficient nature enhances stability under acidic conditions but may promote degradation in strong bases .

Spectral Characteristics

-

IR Spectroscopy: Expected peaks include a broad O–H stretch (2500–3000 cm⁻¹), aromatic C–H stretches (3050–3100 cm⁻¹), and C=O stretching (1680–1700 cm⁻¹) .

-

NMR:

Biological and Industrial Applications

Coordination Chemistry

The carboxylic acid and pyrimidine groups enable coordination with metal ions. In , a sulfur-linked analog forms dimers via O–H···N hydrogen bonds and stabilizes crystal packing through C–H···π interactions. Such properties are exploitable in designing metal-organic frameworks (MOFs) or catalysts.

Research Findings and Future Directions

Structural Modifications

-

Electron-Withdrawing Groups: Nitro or carboxyl substituents on the pyrimidine ring (e.g., compound 24 in ) reduce antimicrobial activity, highlighting the need for balanced electronic effects.

-

Halogenation: Chloro and bromo derivatives (e.g., compounds 21 and 22 in ) enhance potency, suggesting halogenation as a viable strategy for optimizing bioactivity.

Computational Studies

Density functional theory (DFT) calculations could predict reactivity sites, such as the pyrimidine N1 atom for electrophilic substitution or the carboxylic acid for salt formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume